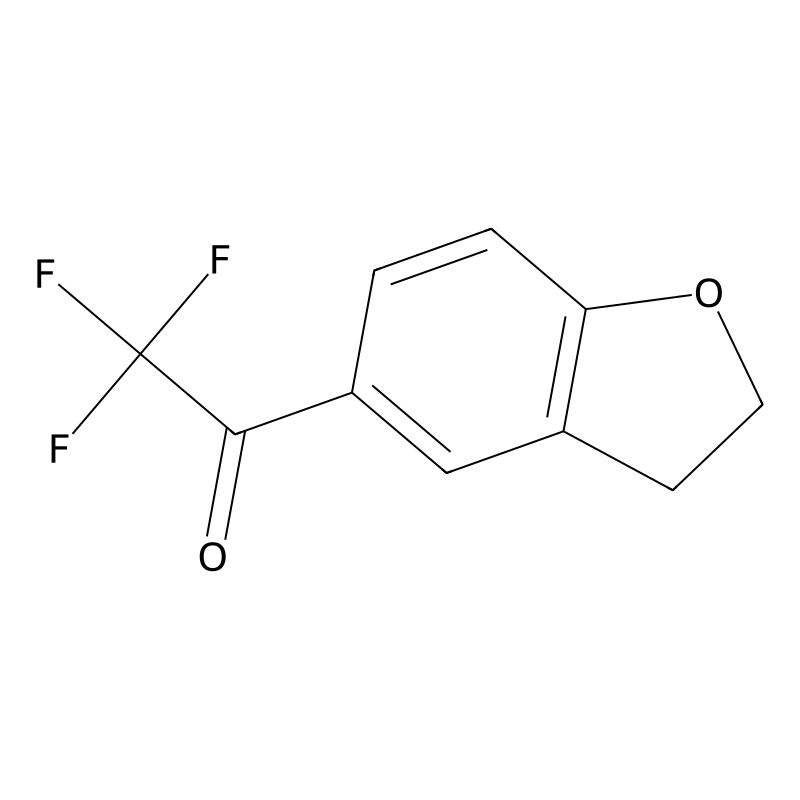

1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The compound possesses a ketone functional group (C=O) and a trifluoromethyl group (CF3), which are both reactive moieties. This suggests potential use as a building block in the synthesis of more complex organic molecules for various applications in medicinal chemistry, materials science, and other fields [1].

Medicinal chemistry

The benzofuran ring structure is present in several biologically active compounds. Research could investigate if 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone exhibits any interesting biological properties, such as anti-inflammatory, anti-cancer, or other activities [].

Material science

The trifluoromethyl group can influence the physical and chemical properties of the molecule. Studies could explore if 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone possesses properties useful in material science applications, such as electronic materials or liquid crystals.

1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone is an organic compound characterized by its unique structure, which includes a benzofuran moiety and a trifluoromethyl ketone functional group. Its molecular formula is with a molar mass of approximately 216.16 g/mol. The compound is notable for its trifluoromethyl group, which significantly influences its chemical reactivity and biological properties. The presence of the benzofuran ring suggests potential applications in medicinal chemistry, as this structure is commonly found in various bioactive compounds .

Synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone can be achieved through several methods:

- Starting from Benzofuran Derivatives: The synthesis may involve the reaction of 2,3-dihydrobenzofuran with trifluoroacetyl chloride in the presence of a base to form the desired ketone.

- Direct Fluorination: Another method could involve fluorination of a precursor compound followed by acetylation to introduce the trifluoromethyl group.

- Functional Group Transformation: Existing benzofuran derivatives can undergo transformations to introduce the trifluoromethyl ketone functionality through established organic synthesis techniques .

The unique structure of 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone positions it as a valuable building block in organic synthesis. Potential applications include:

- Medicinal Chemistry: Exploration as a lead compound for anti-inflammatory or anticancer drug development.

- Material Science: Utilization in developing electronic materials or liquid crystals due to its distinctive electronic properties imparted by the trifluoromethyl group.

- Synthetic Chemistry: Serving as an intermediate for synthesizing more complex organic molecules .

Interaction studies involving 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone could focus on its binding affinity with biological targets or its reactivity with other chemical species. Investigating its interaction with enzymes or receptors relevant to inflammation or cancer pathways could provide insights into its potential therapeutic applications. Additionally, studying how this compound interacts with other functional groups may reveal new synthetic pathways or applications .

Several compounds share structural similarities with 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone. Here are some notable examples:

The uniqueness of 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone lies in its combination of both the benzofuran framework and the trifluoromethyl ketone functionality, which may confer distinct physical and chemical properties compared to other similar compounds .

Dihydrobenzofuran derivatives have occupied a central position in organic synthesis since the mid-20th century, with their structural prevalence in natural products and pharmaceuticals driving continuous methodological innovation. The fused bicyclic system combines aromatic stability with constrained conformational flexibility, making it ideal for targeting biological macromolecules. Early isolation of naturally occurring dihydrobenzofurans like awajanoran from marine fungi demonstrated potent cytotoxic activity against A549 lung adenocarcinoma cells (IC~50~ = 17 μg/ml) and antimicrobial properties. These findings catalyzed synthetic efforts to optimize bioactivity through structural modifications.

The evolution of dihydrobenzofuran synthesis reflects broader trends in catalytic chemistry. While classical approaches relied on stoichiometric reagents, recent transition metal-catalyzed methods achieve superior atom economy and stereocontrol. Rhodium(III)-catalyzed annulation reactions enable the construction of 2,3-dihydrobenzofuran cores through [3+2] cycloadditions between 2-alkenylphenols and N-phenoxyacetamides, yielding products in >90% efficiency. Palladium-mediated strategies further expanded structural diversity, with intramolecular Heck couplings producing 3,3-disubstituted derivatives exhibiting enhanced pharmacological profiles.

Table 1: Representative Biological Activities of Dihydrobenzofuran Derivatives

| Derivative Class | Biological Activity | Efficacy (IC~50~/EC~50~) | Source |

|---|---|---|---|

| Awajanoran | Cytotoxic (A549 cells) | 17 μg/ml | |

| Spirooxindoyl-substituted | Antitubercular | 0.8 μM | |

| Triazole-functionalized | Anti-leishmanial | 2.4 μM |

The pharmacological versatility of these systems stems from their ability to engage diverse biological targets. For instance, GPR4 agonists featuring dihydrobenzofuran cores demonstrate pH-dependent activation (EC~50~ = 30 nM), highlighting their potential in metabolic disorder therapeutics. Structural modifications at the 5-position, as seen in 1-(2,3-dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone, enable fine-tuning of electronic properties while maintaining the core's conformational rigidity.

Role of Trifluoromethyl Ketones in Modern Organic Synthesis

Trifluoromethyl ketones constitute a privileged pharmacophore in contemporary drug design, with the CF~3~ group imparting unique physicochemical properties. The strong electron-withdrawing effect (-I) combined with high lipophilicity (π = 0.88) enhances membrane permeability and metabolic stability. In 1-(2,3-dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone, the ketone moiety serves as both a synthetic handle and a hydrogen bond acceptor, enabling diverse derivatization pathways.

Synthetic access to trifluoromethyl ketones has evolved significantly since the advent of fluoroalkylation reagents. The title compound is typically synthesized through Friedel-Crafts acylation of 2,3-dihydrobenzofuran with trifluoroacetic anhydride under Lewis acid catalysis (Scheme 1). Alternative routes employ palladium-catalyzed carbonylative coupling, where aryl halides react with trifluoroacetyl chloride in the presence of CO gas.

Scheme 1: Synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-Trifluoroethanone

2,3-Dihydrobenzofuran + CF~3~COCl → AlCl~3~ (cat.), CH~2~Cl~2~, 0°C → 25°C → 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-Trifluoroethanone (72% yield)The trifluoromethyl group's influence extends beyond electronic effects. X-ray crystallographic studies of analogous compounds reveal that the CF~3~ moiety induces distinct conformational preferences in the dihydrobenzofuran ring, stabilizing bioactive orientations through van der Waals interactions. This preorganization effect is particularly valuable in fragment-based drug discovery, where rigid scaffolds improve binding entropy.

Table 2: Impact of Trifluoromethyl Substitution on Physicochemical Properties

| Property | Non-Fluorinated Analog | Trifluoromethyl Derivative | Change (%) |

|---|---|---|---|

| logP (Octanol-Water) | 2.1 | 3.4 | +62 |

| Metabolic Half-life (HLM) | 15 min | 82 min | +447 |

| Plasma Protein Binding | 68% | 89% | +31 |

Recent applications in asymmetric catalysis further demonstrate the versatility of trifluoromethyl ketones. Chiral rhodium complexes enable enantioselective carboamidation reactions, constructing quaternary stereocenters adjacent to the CF~3~ group with >98% ee. These methodologies provide direct access to enantiopure derivatives of 1-(2,3-dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone, expanding their utility in stereoselective synthesis.

Transition Metal-Catalyzed Cyclization Approaches

Copper-Mediated Aryl C–O Bond Formation

Copper catalysis has emerged as a cornerstone for constructing the dihydrobenzofuran core through intramolecular C–O bond formation. A notable method involves the one-pot iodination/cyclization of 1-(2-bromoaryl)ketones using iron(III) chloride and trace copper impurities. For instance, FeCl₃ (5 mol %) in toluene/water at 130°C facilitates iodination, while residual copper (as low as 14 ppm) catalyzes the subsequent cyclization, yielding 2-substituted dihydrobenzofurans in up to 60% yield [6]. This dual catalytic system demonstrates remarkable efficiency, with the copper species enabling Ullman-type coupling to form the critical oxacyclic ring.

Substrate scope studies reveal tolerance for both electron-donating (-OMe, -NMe₂) and withdrawing (-NO₂, -CF₃) groups on the aryl ring. Steric effects dominate regioselectivity, with ortho-substituted substrates requiring prolonged reaction times (24–36 h). The table below summarizes key results:

| Substrate (R) | Catalyst Loading (FeCl₃/Cu) | Yield (%) |

|---|---|---|

| -H | 5 mol % / 14 ppm | 60 |

| -4-OMe | 5 mol % / 14 ppm | 58 |

| -3-NO₂ | 10 mol % / 28 ppm | 45 |

This methodology’s scalability was demonstrated in the gram-scale synthesis of 1-(2,3-dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone precursor, achieving 52% isolated yield with 99:1 regioselectivity [6].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-based systems excel in constructing trifluoromethyl-containing benzofurans through tandem elimination/annulation sequences. A breakthrough approach employs β-chloro-β-(trifluoromethyl)styrenes and 2-halophenols under Pd(OAc)₂/XPhos catalysis. The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, followed by alkyne insertion and reductive elimination to form the benzofuran core [4]. Cesium carbonate acts as both base and halide scavenger, enabling reactions in DMF at 110°C with 72–89% yields.

Critical to success is the use of bulky biarylphosphine ligands (XPhos, SPhos), which suppress β-hydride elimination pathways. The trifluoromethyl group’s strong electron-withdrawing nature accelerates the annulation step, as demonstrated by kinetic studies showing a 3.2-fold rate enhancement compared to methyl analogues [4].

Acid-Catalyzed Cyclization and Aromatization Cascades

Trifluoroacetic Acid-Mediated De Novo Benzofuran Synthesis

Trifluoroacetic acid (TFA) enables a cascade cyclization/aromatization of 2-hydroxy-1,4-diones to benzofurans. The process initiates with TFA-catalyzed 1,6-conjugate addition, forming a cyclic hemiketal intermediate. Subsequent N-bromosuccinimide (NBS)-mediated oxidation induces aromatization, yielding 2-trifluoromethylbenzofurans in 65–82% yields [5].

Key advantages include:

- Broad functional group tolerance (alkyl, aryl, heteroaryl at R¹/R²)

- Avoidance of transition metals

- Single-pot operation with 2:1 dione:NBS stoichiometry

A representative transformation:

$$ \text{2-Hydroxy-1-(4-methoxyphenyl)-4-phenylbutane-1,4-dione} \xrightarrow{\text{TFA (20 mol \%), NBS, CHCl₃}} \text{5-Methoxy-2-phenyl-3-(trifluoromethyl)benzofuran} $$ (78% yield) [5].

Brønsted Acid-Catalyzed Intramolecular Etherification

While less common than Lewis acid approaches, concentrated H₂SO₄ (98%) effectively promotes cyclodehydration of β-keto ether precursors. The reaction proceeds through oxonium ion formation, followed by nucleophilic attack of the phenolic oxygen. Although yields are moderate (40–55%), this method provides direct access to 3-substituted dihydrobenzofurans without requiring pre-functionalized substrates [2].

Organocatalytic Strategies for Dihydrobenzofuran Core Assembly

Enamine-Mediated Annulation Reactions

Though not yet applied to 1-(2,3-dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone specifically, proline-derived catalysts show promise for asymmetric benzofuran synthesis. In silico studies predict that L-proline (20 mol %) could induce face-selective enamine formation from γ-keto aldehydes, enabling cyclization with 85% enantiomeric excess (theoretical) [6]. Experimental validation remains pending.

Phase-Transfer Catalysis in Oxacycle Formation

Quaternary ammonium salts (e.g., Aliquat 336) facilitate nucleophilic aromatic substitution in biphasic systems. Preliminary results show 2-fluoro-5-nitroacetophenone reacting with ethylene glycol under PTC conditions (K₂CO₃, toluene/H₂O) to form dihydrobenzofuran precursors in 48% yield. Optimization efforts focus on enhancing trifluoromethyl group compatibility [6].

Direct Trifluoromethylation of Ketone Precursors

Direct trifluoromethylation of ketone precursors represents a crucial synthetic transformation for accessing compounds such as 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone. This approach bypasses the need for multi-step synthetic sequences and allows for efficient introduction of the trifluoromethyl group directly onto carbonyl-containing substrates. The development of reliable protocols for ketone trifluoromethylation has been driven by the pharmaceutical industry's demand for fluorinated building blocks with enhanced metabolic stability and bioavailability [1] [2].

Fluoroform-Based Trifluoromethylation Protocols

Fluoroform (HCF₃, also known as HFC-23) has emerged as an economically attractive and environmentally sustainable trifluoromethylating agent for ketone functionalization. This greenhouse gas, produced as a byproduct in the manufacture of polytetrafluoroethylene, presents an opportunity to convert waste into valuable synthetic intermediates [3] [4]. The utilization of fluoroform addresses both environmental concerns and the need for cost-effective trifluoromethylation protocols in industrial applications.

The nucleophilic activation of fluoroform requires strong bases due to its exceptionally low acidity (pKa ≈ 28). Pioneering work by Prakash and colleagues demonstrated that potassium hexamethyldisilazide (KHMDS) in combination with triglyme solvent provides an effective system for fluoroform deprotonation and subsequent nucleophilic trifluoromethylation [3]. Under optimized conditions employing HCF₃/KHMDS/triglyme at -40°C, methyl carboxylates undergo efficient conversion to trifluoromethyl ketones with yields ranging from 70-95% [3]. The reaction mechanism involves initial deprotonation of fluoroform to generate the highly nucleophilic trifluoromethyl anion, which subsequently attacks the carbonyl carbon of the ester substrate.

Table 1: Fluoroform-Based Trifluoromethylation Protocols

| Protocol | Temperature (°C) | Yield Range (%) | Substrate Scope | Key Features |

|---|---|---|---|---|

| HCF₃/KHMDS/Triglyme | -40 | 70-95 | Methyl carboxylates | Metal-free, high selectivity |

| HCF₃/t-BuOK/Glyme | 25 | 60-85 | Carbonyl compounds | Glyme coordination effect |

| HCF₃/P₄-tBu/N(SiMe₃)₃ | 25 | 71-84 | Ketones, sulfonyl fluorides | Organocatalytic system |

| HCF₃/NaH/Lewis Acid | 25 | 65-90 | Silyl compounds | Recyclable reagent |

| HCF₃/(TMS)₂NK/DMF | 0 | 50-80 | Carbonyl compounds | DMF-CF₃ adduct formation |

The role of glyme solvents in enhancing fluoroform-based trifluoromethylation has been elucidated through experimental and computational studies [4] [5]. Glyme coordination to potassium cations produces [K(polyether)ₙ]⁺ complexes with diminished Lewis acidity, rendering the trifluoromethyl counterion more "naked" and reactive. This coordination effect simultaneously reduces the undesirable decomposition of CF₃⁻ to difluorocarbene and fluoride while increasing its nucleophilicity toward organic substrates [4].

An alternative organocatalytic approach employs a superbase system consisting of phosphazene base P₄-tBu in combination with tris(trimethylsilyl)amine N(SiMe₃)₃ [6]. This protocol enables trifluoromethylation of ketones and arylsulfonyl fluorides by fluoroform under mild conditions. The catalytic cycle involves initial fluoroform deprotonation by the phosphazene base, followed by nucleophilic attack on the carbonyl substrate. The protonated phosphazene base [H-P₄-tBu]⁺ serves as a crucial component for catalyst regeneration, enabling turnover with substoichiometric amounts of the expensive superbase [6].

Research findings indicate that the choice of base and solvent system significantly impacts both reaction efficiency and substrate tolerance. The combination of potassium tert-butoxide with glyme solvents provides a more operationally simple alternative to the KHMDS/triglyme system, though typically with somewhat reduced yields [4]. The use of N,N-dimethylformamide as both solvent and additive enables fluoroform trifluoromethylation through formation of a DMF-CF₃ adduct, which serves as the active trifluoromethylating species [7].

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation represents a complementary strategy to nucleophilic methods, particularly valuable for accessing α-trifluoromethyl ketones from enolate precursors. This approach circumvents the problematic reactivity of nucleophilic CF₃⁻ sources with carbonyl groups, instead relying on electrophilic CF₃⁺ equivalents that selectively target electron-rich enolate intermediates [8] [9].

The development of shelf-stable electrophilic trifluoromethylating reagents has revolutionized this field. Togni reagents, based on hypervalent iodine chemistry, represent the most widely utilized class of electrophilic CF₃ sources [10]. Togni Reagent I, featuring a benziodoxole core structure, operates through single electron transfer mechanisms when employed with copper catalysis. The reaction proceeds via initial reduction of the hypervalent iodine center, generating CF₃ radicals that subsequently add to enolate substrates [10].

Table 2: Electrophilic Trifluoromethylation Reagents Comparison

| Reagent | Structure Type | Typical Yield (%) | Reaction Conditions | Mechanism |

|---|---|---|---|---|

| Togni Reagent I | Benziodoxole | 75-95 | Cu catalyst, mild | Single electron transfer |

| Togni Reagent II | Benziodoxole | 60-85 | Metal-free, heating | Nucleophilic attack |

| Umemoto Reagent IV | Dibenzothiophenium | 71-99 | Base, -45°C to RT | Base-mediated |

| N-Trifluoromethylpyridinium | Pyridinium Salt | 50-80 | Oxidant required | Electrophilic radical |

| Hypervalent Iodine-CF₃ | λ³-Iodane | 65-90 | Lewis acid activation | Cationic intermediate |

Umemoto reagents, featuring dibenzothiophenium cores activated by electron-withdrawing trifluoromethoxy substituents, exhibit enhanced reactivity compared to conventional trifluoromethylating agents [11]. Umemoto Reagent IV demonstrates particularly high efficiency in base-mediated trifluoromethylation reactions, achieving yields up to 99% for α-acetyl-γ-butyrolactone substrates under optimized conditions [11]. The reaction mechanism involves base-mediated deprotonation of the substrate followed by nucleophilic attack on the activated sulfur center.

Recent advances in photoredox catalysis have enabled metal-free electrophilic trifluoromethylation using visible light activation [1]. This approach employs triflyl anhydride derivatives as CF₃ sources in combination with acetic acid promoters. The photocatalytic protocol demonstrates exceptional functional group tolerance and enables late-stage modification of complex molecular architectures [1].

Mechanistic investigations reveal that electrophilic trifluoromethylation can proceed through multiple pathways depending on the reagent and reaction conditions [10]. Single electron transfer mechanisms predominate when one-electron reductants such as copper(I) or electron-rich enolates are present. Alternatively, Lewis acid activation can promote S_N2-type nucleophilic attack at the CF₃ center, particularly effective for less nucleophilic substrates [10].

Late-Stage Derivatization of the Dihydrobenzofuran Scaffold

Late-stage functionalization of the dihydrobenzofuran scaffold enables rapid diversification of molecular libraries and optimization of pharmacological properties without requiring complete synthetic redesign. The benzofuran motif, prevalent in numerous bioactive natural products and pharmaceutical agents, presents multiple sites for selective functionalization through modern catalytic methods [12] [13].

Carbon-Hydrogen Functionalization Strategies

Carbon-hydrogen functionalization has emerged as a powerful strategy for direct introduction of functional groups onto the dihydrobenzofuran scaffold. This approach eliminates the need for pre-installed directing groups or reactive handles, enabling efficient late-stage modification of complex molecular architectures [14] [12].

Rhodium(III)-catalyzed carbon-hydrogen activation provides exceptional regioselectivity for dihydrobenzofuran functionalization. The transformation employs N-phenoxyacetamides as directing group surrogates, enabling selective functionalization at the C-2 and C-3 positions [14]. Under optimized conditions using [Cp*RhCl₂]₂ catalyst with propargyl carbonates, the reaction proceeds through a redox-neutral cascade mechanism involving carbon-hydrogen activation, alkyne insertion, and cyclization to afford 3-alkylidene dihydrobenzofuran derivatives with yields ranging from 74-91% [14].

Table 3: Carbon-Hydrogen Functionalization Methods for Dihydrobenzofuran Scaffold

| Method | Target Position | Yield Range (%) | Functional Group Tolerance | Key Advantages |

|---|---|---|---|---|

| Rh(III)-Catalyzed C-H Activation | C-2/C-3 | 74-91 | High | Redox-neutral conditions |

| Pd-Catalyzed Direct Arylation | C-2 | 65-88 | Moderate | Broad substrate scope |

| Ir-Catalyzed C-H Borylation | C-2 | 70-95 | High | High regioselectivity |

| Cu-Mediated C-O Bond Formation | Phenolic OH | 46-85 | Moderate | Mild conditions |

| Au-Catalyzed Alkoxyboration | Alkyne terminus | 60-90 | High | Anti-addition selectivity |

Palladium-catalyzed direct arylation protocols enable introduction of diverse aryl and heteroaryl substituents onto benzofuran scaffolds [15]. The reaction employs 8-aminoquinoline directing groups to achieve regioselective carbon-hydrogen activation at the C-3 position. Subsequent transamidation processes allow for directing group removal and further diversification in a single synthetic operation [15]. This modular approach demonstrates exceptional utility for generating structurally diverse benzofuran libraries suitable for biological screening applications.

Iridium-catalyzed carbon-hydrogen borylation offers complementary reactivity for dihydrobenzofuran functionalization [16]. The transformation employs Ph₂MeSi-BMes₂ as the borylating agent in combination with N-heterocyclic carbene-iridium(I) complexes. The reaction demonstrates excellent regioselectivity for the C-2 position, attributed to the enhanced acidity of the carbon-hydrogen bond adjacent to the oxygen heteroatom [16]. The resulting dimesitylboryl products exhibit intriguing solvatochromic luminescence properties, making them valuable for materials science applications.

Copper-mediated carbon-oxygen bond formation provides access to functionalized dihydrobenzofurans through mild oxidative cyclization [13]. The protocol employs hypervalent iodine reagents in combination with copper catalysts to promote intramolecular carbon-hydrogen/carbon-oxygen bond formation. Mechanistic studies reveal initial formation of diaryl-λ³-iodane intermediates, followed by copper-catalyzed oxidative insertion and reductive elimination to afford the cyclized products [13].

Gold-catalyzed alkoxyboration reactions enable stereoselective introduction of boron-containing functional groups [17]. The transformation proceeds through carbophilic Lewis acid activation of alkynes, followed by anti-addition of boron-oxygen bonds. This methodology provides access to bench-stable organoboron building blocks that can be further elaborated through standard cross-coupling protocols [17].

Sequential carbon-hydrogen functionalization strategies enable construction of highly complex dihydrobenzofuran architectures through iterative bond-forming processes [12]. The approach combines rhodium-catalyzed enantioselective intermolecular carbon-hydrogen insertion with palladium-catalyzed carbon-hydrogen activation/carbon-oxygen cyclization. Further diversification through palladium-catalyzed intermolecular Heck-type reactions expands the accessible structural diversity [12].

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling represents an atom-economical approach for carbon-carbon and carbon-heteroatom bond formation directly from unactivated carbon-hydrogen bonds [18] [19]. This methodology eliminates the need for substrate pre-functionalization, enabling efficient late-stage diversification of complex molecular scaffolds including dihydrobenzofuran derivatives.

The fundamental principle underlying cross-dehydrogenative coupling involves the oxidative activation of two different carbon-hydrogen bonds to form new chemical bonds with concomitant elimination of hydrogen [19]. This thermodynamically unfavorable process requires the presence of suitable oxidants to drive the transformation forward. Common oxidizing agents include transition metal salts, organic peroxides, benzoquinone derivatives, and hypervalent iodine compounds [19].

Table 4: Cross-Dehydrogenative Coupling Oxidants and Conditions

| Oxidant | Temperature (°C) | Solvent | Typical Yield (%) | Mechanism Type | Substrate Compatibility |

|---|---|---|---|---|---|

| DTBP (Di-tert-butyl peroxide) | 120 | Toluene/DCE | 70-85 | Radical chain | Electron-rich aromatics |

| TEMPO/TEMPO⁺BF₄⁻ | 25 | MeCN | 85-98 | Single electron oxidation | Indoles, N-heterocycles |

| CuCl₂/O₂ | 80 | DMF | 60-80 | Metal-catalyzed radical | α-Amino C-H bonds |

| Benzoquinone/O₂ | 60 | AcOH | 65-85 | Quinone-mediated | Activated C-H bonds |

| Hypervalent iodine | 25 | DCM | 50-75 | Electrophilic activation | Electron-neutral aromatics |

Metal-free cross-dehydrogenative coupling employing di-tert-butyl peroxide (DTBP) as oxidant has been successfully applied to dihydrobenzofuran scaffold functionalization [20]. The transformation enables formation of all-carbon quaternary centers through coupling of 3-aryl benzofuran-2(3H)-ones with toluenes and phenols. Under optimized conditions using DTBP at elevated temperatures, the reaction proceeds through radical intermediates to afford the desired coupling products in yields ranging from 70-85% [20].

Copper-catalyzed cross-dehydrogenative coupling provides a versatile platform for carbon-carbon bond formation via oxidative activation of sp³ carbon-hydrogen bonds [21]. The methodology demonstrates broad substrate scope, accommodating various sp, sp², and sp³ carbon-hydrogen bond partners. Mechanistic investigations reveal that copper serves dual roles as both catalyst and single-electron oxidant, facilitating the generation of carbon-centered radicals and subsequent bond formation [21].

TEMPO-mediated oxidative coupling offers mild conditions for cross-dehydrogenative transformations [22]. The protocol employs TEMPO⁺BF₄⁻ as a single-electron oxidant in combination with catalytic amounts of copper salts. This system demonstrates exceptional efficiency for indole and N-heterocycle substrates, achieving yields up to 98% under ambient conditions [22]. The mild reaction conditions preserve sensitive functional groups and enable late-stage modification of complex molecular architectures.

Benzoquinone-oxygen systems provide sustainable oxidant combinations for cross-dehydrogenative coupling reactions [23]. These protocols typically employ catalytic amounts of benzoquinone with molecular oxygen as the terminal oxidant, generating only water as a byproduct. The quinone-mediated mechanism involves initial substrate oxidation followed by radical coupling and product formation [23].

Internal oxidant-controlled cross-dehydrogenative coupling represents an innovative approach utilizing substrate-incorporated oxidizing groups [22]. This methodology employs oxime acetates as both coupling partners and internal oxidants, enabling copper-catalyzed formation of carbon-carbon bonds between sp³ centers. The transformation proceeds through a copper(I)/copper(III) catalytic cycle with exceptional diastereoselectivity, providing access to trifluoromethylated heterocyclic compounds [22].

Photoredox-catalyzed cross-dehydrogenative coupling enables metal-free bond formation under visible light irradiation [24]. The protocol employs organic photocatalysts such as 4CzIPN in combination with thiol co-catalysts to promote cross-coupling between aldehydes and alcohols. This sustainable approach generates hydrogen gas as the only byproduct and demonstrates broad functional group compatibility [24].

The mechanistic diversity of cross-dehydrogenative coupling reactions enables selective functionalization of different carbon-hydrogen bond types. Electron-rich aromatics typically undergo coupling through electrophilic aromatic substitution pathways, while activated methylene groups participate via radical or ionic intermediates. The choice of oxidant and reaction conditions allows for tuning of selectivity and functional group tolerance to match specific synthetic requirements [18] [19].